molecular formula C7H9BrCl2N2 B12279122 4-bromo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;dihydrochloride CAS No. 2387599-50-8

4-bromo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;dihydrochloride

Cat. No.: B12279122
CAS No.: 2387599-50-8
M. Wt: 271.97 g/mol
InChI Key: AYRAYUNOPSUSDS-UHFFFAOYSA-N
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Description

4-Bromo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;dihydrochloride is a heterocyclic compound that features a pyrrole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;dihydrochloride typically involves the bromination of pyrrolo[3,4-c]pyridine derivatives. One common method includes the reaction of pyrrolo[3,4-c]pyridine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;dihydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation may produce a ketone or aldehyde derivative.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-bromo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;dihydrochloride is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

CAS No.

2387599-50-8

Molecular Formula

C7H9BrCl2N2

Molecular Weight

271.97 g/mol

IUPAC Name

4-bromo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;dihydrochloride

InChI

InChI=1S/C7H7BrN2.2ClH/c8-7-6-4-9-3-5(6)1-2-10-7;;/h1-2,9H,3-4H2;2*1H

InChI Key

AYRAYUNOPSUSDS-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CN1)C(=NC=C2)Br.Cl.Cl

Origin of Product

United States

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